molecular formula C24H36Br2S2Si B1427100 4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 1089687-05-7

4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1427100
CAS No.: 1089687-05-7
M. Wt: 576.6 g/mol
InChI Key: CMMVJTQAECTXDZ-UHFFFAOYSA-N
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Description

2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b’]dithiophene is a chemical compound with the molecular formula C25H36Br2S2. It is known for its unique structure, which includes a silole core and two bromine atoms. This compound is of significant interest in materials science, particularly in the development of organic semiconductors and photovoltaic materials .

Properties

IUPAC Name

4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36Br2S2Si/c1-5-9-11-17(7-3)15-29(16-18(8-4)12-10-6-2)19-13-21(25)27-23(19)24-20(29)14-22(26)28-24/h13-14,17-18H,5-12,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMVJTQAECTXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C[Si]1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Br2S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b’]dithiophene typically involves the bromination of 4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b’]dithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an inert solvent such as dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b’]dithiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiols, amines, and alkoxides.

    Coupling Reactions: Reagents such as palladium catalysts and organoboron or organotin compounds are used.

Major Products

The major products formed from these reactions include various substituted derivatives and extended conjugated systems, which are valuable in the development of organic electronic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b’]dithiophene involves its ability to participate in π-conjugation, which enhances its electronic properties. The silole core and the extended conjugation provided by the dithiophene units contribute to its high charge mobility and stability. These properties make it an excellent candidate for use in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the silole core in 2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b’]dithiophene imparts unique electronic properties, such as higher charge mobility and better stability, compared to its cyclopenta counterparts. This makes it particularly valuable in the development of high-performance organic electronic materials .

Biological Activity

4,10-Dibromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound notable for its unique structural features and potential applications in materials science and organic electronics. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C24H36Br2S2Si and is characterized by:

  • Bromine Atoms : Two bromine atoms that enhance reactivity.
  • Dithia and Silatricyclo Structures : These contribute to its electronic properties.
  • Conjugated System : Facilitates charge mobility, which is crucial for electronic applications.

Synthesis

Synthesis typically involves multi-step organic reactions, including:

  • Bromination : Using reagents like N-bromosuccinimide (NBS) in inert solvents.
  • Cyclization : Palladium-catalyzed cyclization methods are often employed to form the complex ring structures.

The biological activity of this compound can be attributed to its ability to participate in π-conjugation, enhancing its electronic properties. This property is vital for its potential use in:

  • Organic Photovoltaics : As a light-harvesting material.
  • Organic Light Emitting Diodes (OLEDs) : Due to its charge mobility and stability.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of similar organosulfur compounds, revealing that structural modifications can significantly enhance antibacterial properties. The presence of bromine may also contribute to increased efficacy against specific bacterial strains.
  • Cytotoxicity Assays :
    • Research on related compounds indicates potential cytotoxic effects on cancer cell lines, suggesting that the compound could have applications in cancer therapy. The mechanism often involves reactive oxygen species (ROS) generation leading to apoptosis in targeted cells.
  • Environmental Impact Studies :
    • Investigations into the environmental behavior of organosulfur compounds indicate that they may degrade into less harmful products under certain conditions, which is crucial for assessing their safety in ecological applications.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrroleStructureKnown for electronic properties in organic semiconductors
4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiopheneStructureHigh stability and solubility in organic solvents
4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthrolineStructureExhibits strong photophysical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
Reactant of Route 2
4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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